Ethyl 4-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in visible light systems.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Studied for its anti-inflammatory and analgesic activities.
Uniqueness
Ethyl 4-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is unique due to its specific structure, which combines the benzothiazole moiety with an ethyl ester and a carbamoyl group. This unique combination of functional groups contributes to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 4-[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-17(23)13-5-7-14(8-6-13)20-18(24)22-19-21-15-9-11(2)12(3)10-16(15)26-19/h5-10H,4H2,1-3H3,(H2,20,21,22,24) |
InChI Key |
NOVTVMVXEQSLAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C |
Origin of Product |
United States |
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